molecular formula C22H20FN5O4S B2921498 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894029-25-5

2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2921498
CAS No.: 894029-25-5
M. Wt: 469.49
InChI Key: LVXGHCKCPUFGJH-UHFFFAOYSA-N
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Description

2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H20FN5O4S and its molecular weight is 469.49. The purity is usually 95%.
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Biological Activity

The compound 2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a pyrimidine core with various functional groups that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Structural Features

The compound's structural formula can be summarized as follows:

FeatureDescription
Molecular FormulaC19H18N6O5S
Molecular Weight442.5 g/mol
Functional GroupsAcetamide, thioether, fluorophenyl group
Core StructurePyrimidine derivative

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways involved in cancer progression and microbial resistance.
  • Receptor Interaction : The presence of various functional groups allows for the formation of hydrogen bonds and hydrophobic interactions with biological receptors, which could modulate their activity.
  • Antimicrobial and Antitumor Activity : The compound's structural features suggest potential applications in antimicrobial and antitumor therapies, although detailed evaluations are necessary to confirm these effects .

Antimicrobial Properties

A study highlighted the significance of pyrimidine derivatives in antimicrobial activity. Compounds similar to the one have shown efficacy against various pathogens, including E. coli and S. aureus , due to their ability to disrupt bacterial cell functions .

Antitumor Activity

Research into related compounds has demonstrated promising antitumor effects. For instance, thiazole-bearing molecules have been reported to exhibit cytotoxicity against cancer cell lines, suggesting that structural components similar to those found in our compound could also confer anticancer properties .

Case Study 1: Enzyme Inhibition

In a study examining enzyme inhibitors, derivatives of pyrimidine were tested for their ability to inhibit specific enzymes linked to cancer metabolism. The results indicated that modifications in the structure could significantly enhance inhibitory activity.

Case Study 2: Antimicrobial Testing

Another investigation focused on antimicrobial properties involved testing various derivatives against clinical isolates of bacteria. The findings showed that certain modifications led to increased potency against resistant strains, suggesting a potential for developing new antibiotics based on this compound's structure .

Properties

IUPAC Name

2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c1-13(29)25-15-7-9-16(10-8-15)26-19(30)12-33-22-24-11-18(21(32)28(22)2)20(31)27-17-5-3-14(23)4-6-17/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXGHCKCPUFGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.